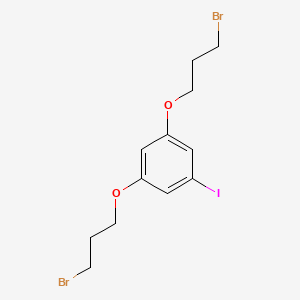
1,3-Bis(3-bromopropoxy)-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3-bromopropoxy)-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with two propoxy groups. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-bromopropoxy)-5-iodobenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,3-dihydroxybenzene (resorcinol).
Bromination: The hydroxyl groups of resorcinol are converted to bromopropoxy groups using 3-bromopropyl bromide in the presence of a base such as potassium carbonate.
Iodination: The iodination of the intermediate product is carried out using iodine and an oxidizing agent like potassium iodate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-bromopropoxy)-5-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atoms.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Deiodinated aromatic ethers.
Scientific Research Applications
1,3-Bis(3-bromopropoxy)-5-iodobenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of diagnostic agents and therapeutic compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-bromopropoxy)-5-iodobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(3-bromopropoxy)benzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1,3-Diiodo-5-(3-bromopropoxy)benzene: Contains two iodine atoms, which may alter its reactivity and biological activity.
1,3-Bis(3-chloropropoxy)-5-iodobenzene: Chlorine atoms instead of bromine, affecting its chemical properties and reactivity.
Uniqueness
1,3-Bis(3-bromopropoxy)-5-iodobenzene is unique due to the combination of bromine and iodine atoms, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
916905-34-5 |
|---|---|
Molecular Formula |
C12H15Br2IO2 |
Molecular Weight |
477.96 g/mol |
IUPAC Name |
1,3-bis(3-bromopropoxy)-5-iodobenzene |
InChI |
InChI=1S/C12H15Br2IO2/c13-3-1-5-16-11-7-10(15)8-12(9-11)17-6-2-4-14/h7-9H,1-6H2 |
InChI Key |
HLRBUEOCHRYDFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCCCBr)I)OCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane](/img/structure/B12614436.png)
![2-(Phenylsulfanyl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12614445.png)
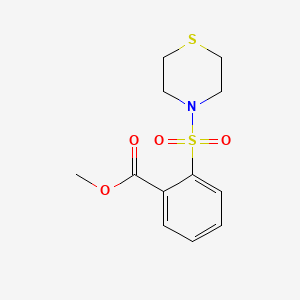
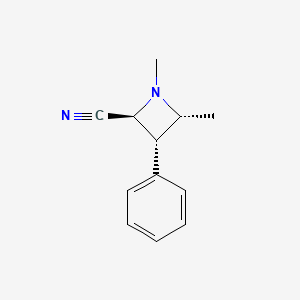
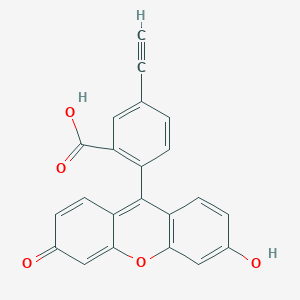

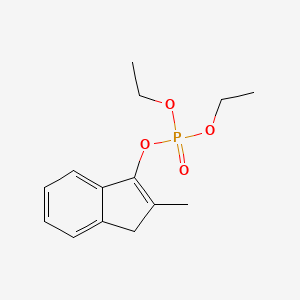
![7H-Furo[3,2-g][1]benzopyran-5-acetic acid, 3,9-dimethyl-7-oxo-](/img/structure/B12614484.png)
![6-({4-[(Diphenylmethylidene)amino]phenyl}sulfanyl)hexane-1-thiol](/img/structure/B12614492.png)

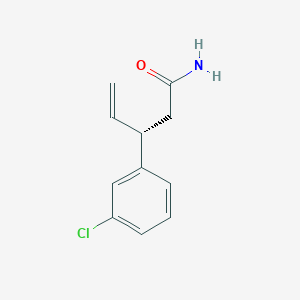
![5-[3-(Acetyloxy)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12614517.png)
![1,4-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B12614523.png)
